molecular formula C11H9F2N3OS B2907885 N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448132-60-2

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2907885
CAS No.: 1448132-60-2
M. Wt: 269.27
InChI Key: NLVDRERNSQKHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is known for its versatility in medicinal chemistry, and a difluorobenzyl group, which can enhance the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methyl-1,2,4-thiadiazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, continuous flow chemistry can be employed to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction parameters and can be scaled up easily. The use of solid-supported reagents and catalysts can further streamline the process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE exerts its effects is not fully understood. it is believed to modulate the activity of certain enzymes or receptors. For instance, in medicinal applications, it may interact with voltage-gated sodium channels, thereby affecting neuronal excitability and reducing seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiadiazole ring and a difluorobenzyl group, which can enhance its stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS/c1-6-15-11(18-16-6)10(17)14-5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDRERNSQKHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.